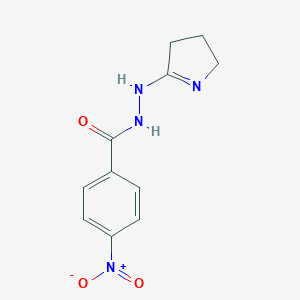
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine, also known as ETTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTA is a heterocyclic compound that contains a sulfur atom, two nitrogen atoms, and an ethylsulfonyl group. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development and other areas.
Wirkmechanismus
The mechanism of action of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine is not fully understood, but studies have suggested that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspases. 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully understand the biochemical and physiological effects of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine in lab experiments is its high potency against cancer cells, which allows for lower doses to be used compared to other anticancer agents. However, 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine's mechanism of action is not fully understood, which may limit its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for research on 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine derivatives with improved potency and selectivity against cancer cells. Another area of research is the investigation of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine's potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine and its potential applications in drug development.
Synthesemethoden
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine can be synthesized through various methods, including the reaction of 2-amino-1,3,4-thiadiazole with ethylsulfonyl chloride in the presence of a base. Another method involves the reaction of 2-amino-1,3,4-thiadiazole with ethylsulfonyl isocyanate. These methods have been optimized to yield high purity 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in drug development, particularly as an anticancer agent. Studies have shown that 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine exhibits potent cytotoxicity against various cancer cell lines, including lung, colon, and breast cancer cells. 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Eigenschaften
Produktname |
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine |
|---|---|
Molekularformel |
C4H7N3O2S2 |
Molekulargewicht |
193.3 g/mol |
IUPAC-Name |
5-ethylsulfonyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-11(8,9)4-7-6-3(5)10-4/h2H2,1H3,(H2,5,6) |
InChI-Schlüssel |
NGDMEHKMIPBRDA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NN=C(S1)N |
Kanonische SMILES |
CCS(=O)(=O)C1=NN=C(S1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)

![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)